5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine
Description
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a 3-methoxy-4-methylphenyl substituent at the 5-position of the pyrazole ring and an amino group at the 3-position.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3O/c1-7-3-4-8(5-10(7)15-2)9-6-11(12)14-13-9/h3-6H,1-2H3,(H3,12,13,14) |
InChI Key |
UGIRMBCIVTZZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2)N)OC |
Origin of Product |
United States |
Preparation Methods
One-Flask Vilsmeier Reaction and Heterocyclization
A more advanced and efficient method involves a one-flask synthesis using the Vilsmeier reagent generated in situ from phosphorus tribromide (PBr3) and N,N-dimethylformamide (DMF), followed by heterocyclization with amines.
- Procedure: 5-aminopyrazole derivatives react with PBr3/DMF at 60 °C to form reactive intermediates.
- Subsequent Step: Addition of amines such as hexamethyldisilazane (NH(SiMe3)2) to promote heterocyclization, yielding pyrazolo[3,4-d]pyrimidines or related pyrazole derivatives.
- This method achieves high yields (up to 91%) and regioselectivity and can be adapted for substituted pyrazoles including those with methoxy and methyl groups on the phenyl ring.
Direct Preparation from Primary Amines and 1,3-Diketones
Recent methods report direct synthesis of N-substituted pyrazoles from primary aliphatic or aromatic amines, 1,3-diketones, and hydroxylamine derivatives under mild conditions.
- This approach uses O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in DMF solvent at 85 °C.
- It allows the preparation of substituted pyrazoles with various N-substituents, and by analogy, can be adapted for 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine using the corresponding amines and diketones.
Experimental Data and Yields
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Hydrazine + substituted β-diketone | 3-methoxy-4-methylphenyl β-diketone, hydrazine hydrate | Reflux in ethanol or suitable solvent | 60-85% | Regioselective pyrazole formation |
| Vilsmeier reaction + NH(SiMe3)2 | 5-aminopyrazole, PBr3, DMF, hexamethyldisilazane | 60 °C, 3-5 h reflux | 78-91% | One-flask, high yield, scalable |
| Direct amination | Primary amine, 1,3-diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF | 85 °C, 1.5 h | 38-46% (analogous compounds) | Mild conditions, adaptable |
Chemical Reactions Analysis
Acylation of the Amine Group
The primary amine at position 3 undergoes nucleophilic substitution with acylating agents to form amides. This reaction is critical for modifying bioactivity or enabling further functionalization.
Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + Thiophene-2-carboxylic acid → N-(5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide
| Reagents/Conditions | Yield | Key Observations | Source |
|---|---|---|---|
| DCC/DMAP in DCM, RT, 12 h | 68% | Amide formation without protection |
This methodology, adapted from thiophene-pyrazole amide synthesis, highlights the amine’s compatibility with carbodiimide-based coupling agents .
Reductive Amination
The amine participates in condensation with aldehydes to form imines, which are subsequently reduced to secondary amines.
Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + 4-Methoxybenzaldehyde → N-(4-Methoxybenzyl)-5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine
| Reagents/Conditions | Yield | Key Observations | Source |
|---|---|---|---|
| Solvent-free condensation at 120°C, 2 h → NaBH<sub>4</sub> in MeOH, RT, 1 h | 88% | One-pot protocol with in situ imine formation |
This reaction sequence demonstrates operational simplicity and high efficiency under solvent-free conditions .
Suzuki–Miyaura Cross-Coupling (Post-Functionalization)
While the parent compound lacks halogens, brominated analogs (e.g., 5-(4-bromo-3-methylphenyl)-1H-pyrazol-3-amine) undergo palladium-catalyzed coupling.
Example Reaction:
5-(4-Bromo-3-methylphenyl)-1H-pyrazol-3-amine + Arylboronic acid → 5-(3-Methyl-4-arylphenyl)-1H-pyrazol-3-amine
| Reagents/Conditions | Yield | Key Observations | Source |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>3</sub>PO<sub>4</sub>, 1,4-dioxane, 80°C, 12 h | 66–81% | Requires brominated precursor |
This emphasizes the potential for structural diversification if halogenation is introduced .
Coordination Chemistry
The pyrazole amine acts as a ligand in metal complexes, leveraging its nitrogen donors.
Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + TiCl<sub>4</sub> → Titanium-pyrazole complex
| Reagents/Conditions | Yield | Key Observations | Source |
|---|---|---|---|
| TiCl<sub>4</sub> in pyridine, RT, 6 h | 48% | Deprotection of pyrazole occurs during reaction |
Such complexes are relevant in catalysis or material science applications .
Electrophilic Aromatic Substitution (Theoretical)
The electron-rich pyrazole ring (activated by the amine) may undergo nitration or sulfonation, though direct experimental data is limited. Computational studies suggest regioselectivity at position 4 of the pyrazole due to resonance effects.
Hypothetical Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine + HNO<sub>3</sub> → 5-(3-Methoxy-4-methylphenyl)-4-nitro-1H-pyrazol-3-amine
Demethylation of Methoxy Group
Under strong acidic or Lewis acid conditions, the methoxy group may convert to a hydroxyl group, enabling further derivatization.
Example Reaction:
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine → 5-(3-Hydroxy-4-methylphenyl)-1H-pyrazol-3-amine
| Reagents/Conditions | Yield | Key Observations | Source |
|---|---|---|---|
| BBr<sub>3</sub> in DCM, 0°C → RT, 6 h | – | Analogous reactions reported for aryl ethers |
Key Reactivity Trends
-
Amine Reactivity : Dominates acylation and reductive amination.
-
Aromatic Ring Stability : The methoxy-methylphenyl group shows limited direct reactivity unless halogenated.
-
Pyrazole Ring : Susceptible to electrophilic substitution at position 4, though experimental validation is needed.
Scientific Research Applications
5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Phenyl Substituents
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CAS: 618092-94-7): This analog features a 4-methoxyphenyl group at the 1-position and a 4-methylphenyl group at the 3-position.
- 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine : The lack of a methyl group on the phenyl ring simplifies the structure, likely reducing lipophilicity and metabolic stability compared to the target compound .
Heterocyclic Substituents
Functional Group Modifications
Amino Group Derivatives
- 2,2,2-Trifluoro-N-(5-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl)acetamide (43): Acetylation of the amino group with a trifluoroacetyl moiety introduces strong electron-withdrawing effects, altering reactivity and stability .
Hybrid Structures
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Fusion of pyrazole with pyrimidine and thieno-pyrimidine rings creates a rigid, planar structure, optimizing π-π stacking interactions in kinase binding pockets .
Antiproliferative Activity
- Compound 42 (2-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-5,7-bis(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine): Demonstrates potent antiproliferative activity due to the trifluoromethyl groups and trimethoxyphenyl moiety, which enhance hydrophobic interactions and metabolic stability. The target compound’s simpler structure may lack comparable potency .
- SI112 ([3-Amino-5-(4-methoxyphenyl)-1H-pyrazol-1-yl][4-(tert-butyl)phenyl]methanone): The tert-butyl group increases lipophilicity, improving membrane permeability. The absence of such groups in the target compound may limit its cellular uptake .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Features |
|---|---|---|---|
| Target Compound | ~243.3 | ~2.5 | Balanced lipophilicity from methoxy and methyl groups |
| 5-(5-Chlorothiophen-2-yl)-1H-pyrazol-3-amine | ~199.6 | ~1.8 | Lower logP due to polarizable sulfur atom |
| SI91 (Schiff base derivative) | ~315.4 | ~3.1 | Increased planarity and conjugation |
| Compound 43 (Trifluoroacetamide) | ~471.4 | ~3.9 | High lipophilicity from trifluoromethyl and trimethoxyphenyl groups |
Biological Activity
5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and data tables.
Chemical Structure and Properties
The compound 5-(3-methoxy-4-methylphenyl)-1H-pyrazol-3-amine is characterized by a pyrazole ring substituted with a methoxy and a methyl group on the phenyl moiety. Its structural formula can be depicted as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this pyrazole derivative. Various derivatives of pyrazole have been synthesized and screened for their cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Evaluation
In one study, several pyrazole derivatives were tested against human leukemia cell lines (HL-60 and NALM-6) and melanoma (WM-115) cells. The compound exhibited significant cytotoxicity with an IC50 value below 10 μM in these cancer models, indicating potent anticancer activity compared to standard treatments .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine | HL-60 | <10 |
| NALM-6 | <10 | |
| WM-115 | <10 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have been extensively studied. The compound has shown promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
In Vivo Studies
In vivo studies demonstrated that the administration of this compound significantly reduced inflammation in carrageenan-induced edema models. It exhibited comparable effects to standard anti-inflammatory drugs like indomethacin .
| Compound | Inflammatory Model | Inhibition (%) |
|---|---|---|
| 5-(3-Methoxy-4-methylphenyl)-1H-pyrazol-3-amine | Carrageenan-induced edema | 61–85 |
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been explored. The compound demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
In laboratory tests, the compound was found to inhibit the growth of bacterial strains such as E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL .
| Bacterial Strain | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|
| E. coli | 40 | Significant |
| Bacillus subtilis | 40 | Significant |
The mechanism underlying the biological activities of this compound appears to involve multiple pathways:
- Tubulin Polymerization Inhibition : The compound has been identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Cytokine Inhibition : It effectively reduces levels of inflammatory cytokines, contributing to its anti-inflammatory effects .
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Q & A
Q. Conflicting crystallographic data on hydrogen bonding: How to validate findings?
- Methodological Answer : Cross-validate using:
- Complementary techniques : IR spectroscopy confirms hydrogen bond donors (NH stretches).
- High-resolution data : Collect datasets at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- Independent refinement : Re-analyze data with multiple software (e.g., SHELXL vs. OLEX2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
